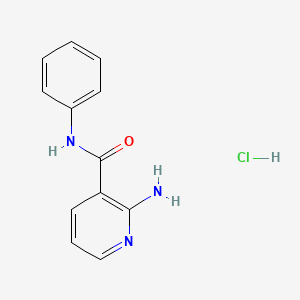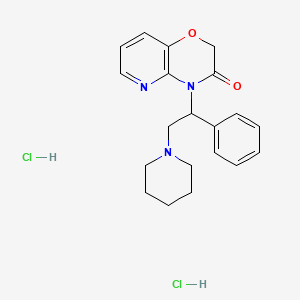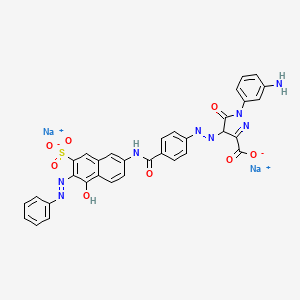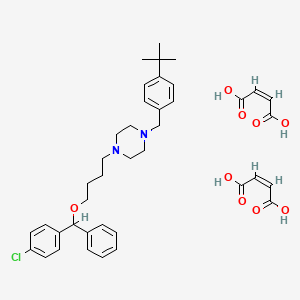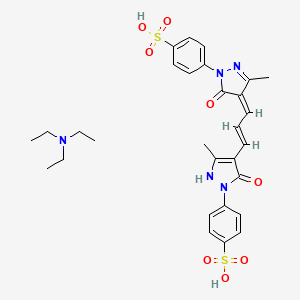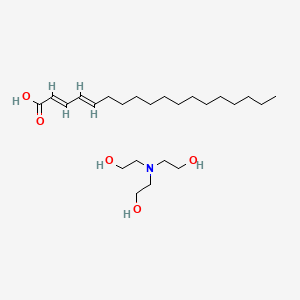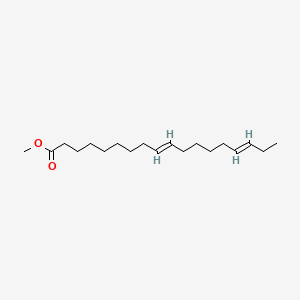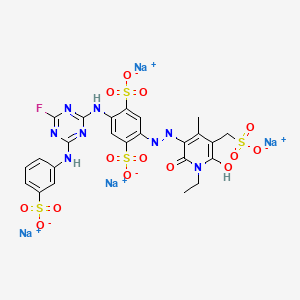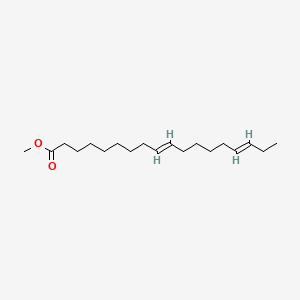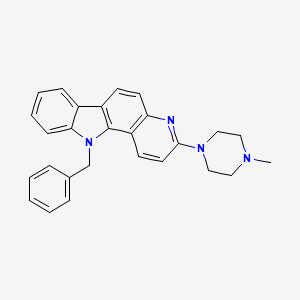
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrido[3,2-a]carbazole core, which is a fused ring system, and is substituted with a 4-methyl-1-piperazinyl group and a phenylmethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-a]carbazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.
Introduction of the 4-Methyl-1-Piperazinyl Group: This can be achieved through nucleophilic substitution reactions where a piperazine derivative is reacted with the intermediate compound.
Attachment of the Phenylmethyl Group: This step often involves Friedel-Crafts alkylation or related reactions to introduce the phenylmethyl group onto the core structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
化学反应分析
Types of Reactions
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
11H-Pyrido(3,2-a)carbazole: The parent compound without the 4-methyl-1-piperazinyl and phenylmethyl groups.
3-(4-Methyl-1-piperazinyl)-11H-pyrido(3,2-a)carbazole: A similar compound with only the piperazinyl group.
11-(Phenylmethyl)-11H-pyrido(3,2-a)carbazole: A similar compound with only the phenylmethyl group.
Uniqueness
The uniqueness of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrido[3,2-a]carbazole core with the 4-methyl-1-piperazinyl and phenylmethyl groups makes it a versatile compound for various applications.
属性
CAS 编号 |
127040-55-5 |
|---|---|
分子式 |
C27H26N4 |
分子量 |
406.5 g/mol |
IUPAC 名称 |
11-benzyl-3-(4-methylpiperazin-1-yl)pyrido[3,2-a]carbazole |
InChI |
InChI=1S/C27H26N4/c1-29-15-17-30(18-16-29)26-14-12-23-24(28-26)13-11-22-21-9-5-6-10-25(21)31(27(22)23)19-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3 |
InChI 键 |
TWKKWXMYWPRPGO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4CC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



